3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one
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Overview
Description
3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiophene rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a thiazole derivative with a thiophene derivative under specific conditions such as the presence of a base or an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds containing thiazole and thiophene rings are often investigated for their potential as antimicrobial, antifungal, or anticancer agents.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
Industrially, these compounds could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action for 3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring.
Thiophene Derivatives: Compounds containing the thiophene ring.
Thiazolidinones: Compounds containing the thiazolidinone ring.
Uniqueness
3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one is unique in that it combines multiple heterocyclic rings, which could confer distinct chemical and biological properties compared to simpler analogs.
Properties
CAS No. |
91259-97-1 |
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Molecular Formula |
C10H8N2OS3 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2OS3/c13-8-6-16-9(7-1-3-14-5-7)12(8)10-11-2-4-15-10/h1-5,9H,6H2 |
InChI Key |
NWFQFIFNQNLPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CSC=C2)C3=NC=CS3 |
Origin of Product |
United States |
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